

A Comparative Guide to Anhydrous vs. Pentahydrate Sodium Thiosulfate for Standardization

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Compound of Interest

Compound Name: Sodium thiosulfate pentahydrate

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In the realm of analytical chemistry, particularly in iodometric titrations, the accurate standardization of titrants is paramount. Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) is a cornerstone reagent for this purpose. It is commercially available in two common forms: anhydrous ($\text{Na}_2\text{S}_2\text{O}_3$) and pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$). The choice between these two forms can have implications for the preparation, stability, and accuracy of standard solutions. This guide provides an objective comparison of their performance, supported by their physicochemical properties and established experimental protocols.

Key Physicochemical Properties: A Comparative Summary

The selection of the appropriate form of sodium thiosulfate for preparing standard solutions hinges on several key characteristics. While both forms are effective reducing agents for the standardization of iodine solutions, their physical properties present distinct advantages and disadvantages in a laboratory setting.

Property	Anhydrous Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)	Pentahydrate Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)
Molecular Weight	158.11 g/mol [1]	248.18 g/mol [1]
Appearance	White, crystalline powder or granules[2][3]	Colorless, transparent monoclinic crystals[1]
Hygroscopicity	Hygroscopic; readily absorbs moisture from the air[4][5]	Efflorescent; can lose water of hydration in dry air[5][6]
Stability in Solid Form	Generally stable when stored in a tightly sealed container to protect from moisture.[3]	More stable under typical laboratory conditions and easier to handle.[7]
Purity	Commercially available in high purity (e.g., $\geq 98\%$).	Commercially available in high purity (e.g., $\geq 99.5\%$).[8]
Considerations for Use as a Primary Standard	Has been suggested as a potential primary standard due to its thermal stability, though not common practice.	Not considered a primary standard due to its efflorescent nature, which can alter its composition.[9]

Performance in Standardization: A Qualitative Comparison

While direct comparative studies with extensive experimental data on the standardization performance of anhydrous versus pentahydrate sodium thiosulfate are not readily available in the reviewed literature, a qualitative comparison can be drawn based on their inherent properties.

The pentahydrate form is overwhelmingly the more common choice for preparing standard sodium thiosulfate solutions.[6][10][11] Its crystalline nature and relative stability in a typical laboratory environment make it easier to handle and weigh accurately.[7] However, its efflorescent property, the tendency to lose water of hydration, means that the exact water content can vary, making it unsuitable as a primary standard.[5][9] Therefore, solutions

prepared from the pentahydrate always require standardization against a primary standard like potassium dichromate or potassium iodate.

The anhydrous form, being hygroscopic, presents a challenge in accurate weighing as it readily absorbs atmospheric moisture.^{[4][5]} This can lead to inaccuracies in the prepared solution's concentration if not handled in a controlled environment (e.g., a glove box with a dry atmosphere). Despite this, some literature suggests that the anhydrous salt, once properly dried, is thermally stable and could potentially serve as a primary standard. However, this is not a widely adopted practice, and its hygroscopic nature remains a significant drawback.

Experimental Protocol: Standardization of Sodium Thiosulfate Solution

This protocol outlines the standardized procedure for determining the exact concentration of a sodium thiosulfate solution using potassium dichromate as a primary standard. The initial preparation of the sodium thiosulfate solution will differ slightly depending on whether the anhydrous or pentahydrate form is used.

Materials:

- Sodium Thiosulfate (either anhydrous or pentahydrate)
- Potassium Dichromate ($K_2Cr_2O_7$), primary standard grade, dried at $110^\circ C$
- Potassium Iodide (KI)
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H_2SO_4)
- Starch indicator solution (1% w/v)
- Deionized water, recently boiled and cooled
- Sodium Carbonate (Na_2CO_3), anhydrous (optional, as a stabilizer)

Procedure:

Part 1: Preparation of 0.1 M Sodium Thiosulfate Solution

- Using Pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$):
 - Accurately weigh approximately 24.8 g of **sodium thiosulfate pentahydrate**.[\[10\]](#)
 - Dissolve the weighed solid in approximately 500 mL of freshly boiled and cooled deionized water in a 1 L volumetric flask.
 - Add approximately 0.1 g of sodium carbonate to stabilize the solution against bacterial decomposition.
 - Dilute to the 1 L mark with the boiled, cooled deionized water, stopper the flask, and mix thoroughly.
 - Store the solution in a dark, well-stoppered bottle and allow it to stand for at least 24 hours before standardization.
- Using Anhydrous ($\text{Na}_2\text{S}_2\text{O}_3$):
 - Accurately weigh approximately 15.8 g of anhydrous sodium thiosulfate.
 - Follow steps 2-5 as described for the pentahydrate form. Handle the anhydrous salt quickly to minimize moisture absorption.

Part 2: Standardization against Potassium Dichromate

- Accurately weigh about 0.2 g of dried primary standard potassium dichromate into a 250 mL conical flask. Record the exact weight.
- Dissolve the $\text{K}_2\text{Cr}_2\text{O}_7$ in 50 mL of deionized water.
- Carefully add 2 g of potassium iodide (KI) and 5 mL of concentrated hydrochloric acid (or 2 mL of concentrated sulfuric acid).
- Immediately stopper the flask and swirl to mix. Let the flask stand in the dark for 5-10 minutes to allow for the complete liberation of iodine. The reaction is: $\text{Cr}_2\text{O}_7^{2-} + 6\text{I}^- + 14\text{H}^+ \rightarrow 2\text{Cr}^{3+} + 3\text{I}_2 + 7\text{H}_2\text{O}$
- Rinse the stopper and the inside walls of the flask with a small amount of deionized water.

- Titrate the liberated iodine with the prepared sodium thiosulfate solution from a burette until the solution turns a pale yellow color.
- Add 2 mL of starch indicator solution. The solution should turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color disappears and the solution becomes a clear, pale green (the color of the Cr^{3+} ion). This is the endpoint. The reaction is: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times with fresh portions of the potassium dichromate standard.

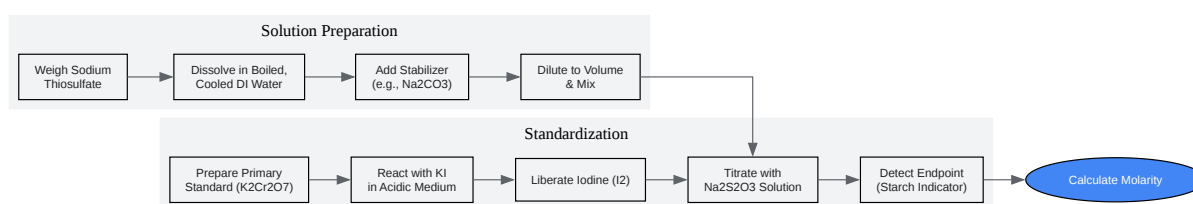
Calculation of Molarity:

Molarity of $\text{Na}_2\text{S}_2\text{O}_3 = (\text{grams of } \text{K}_2\text{Cr}_2\text{O}_7) / (\text{Molar mass of } \text{K}_2\text{Cr}_2\text{O}_7 * 6 * \text{Volume of } \text{Na}_2\text{S}_2\text{O}_3 \text{ in L})$

Where the molar mass of $\text{K}_2\text{Cr}_2\text{O}_7$ is 294.18 g/mol . The stoichiometry of the overall reaction is 1 mole of $\text{K}_2\text{Cr}_2\text{O}_7$ to 6 moles of $\text{Na}_2\text{S}_2\text{O}_3$.

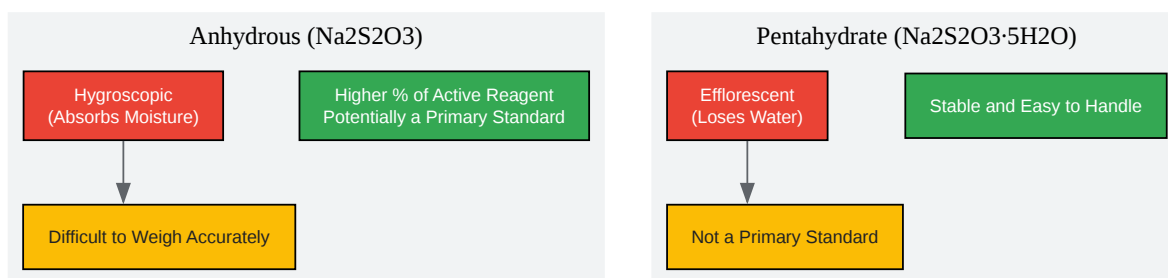
Visualizing the Process and Comparison

To better illustrate the workflow and the key differences between the two forms of sodium thiosulfate, the following diagrams are provided.



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Caption: Workflow for the preparation and standardization of a sodium thiosulfate solution.



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Caption: Key property comparison of anhydrous and pentahydrate sodium thiosulfate.

Conclusion and Recommendation

For routine analytical work, **sodium thiosulfate pentahydrate** remains the recommended choice for preparing standard solutions. Its stability and ease of handling outweigh the slight inconvenience of needing to standardize the resulting solution. The well-established protocols for its use ensure reliable and reproducible results when performed correctly.

While anhydrous sodium thiosulfate presents an interesting theoretical advantage as a potential primary standard due to its thermal stability, its hygroscopic nature poses a significant practical challenge for routine laboratory use. Without stringent environmental controls during weighing and handling, the potential for error is high.

Ultimately, the choice of reagent should be guided by the specific requirements of the analysis, the available laboratory facilities, and the desired level of accuracy. For most applications, the reliability of a properly standardized solution prepared from the pentahydrate form is more than sufficient. Researchers requiring the highest possible accuracy and possessing the necessary controlled environment might explore the use of the anhydrous form, but this would necessitate a rigorous validation of the handling and weighing procedures.

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